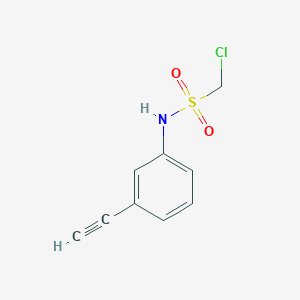
1-chloro-N-(3-ethynylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide is an organic compound with the molecular formula C₉H₈ClNO₂S and a molecular weight of 229.68 g/mol . This compound is characterized by the presence of a chloro group, an ethynyl group, and a methanesulfonamide group attached to a phenyl ring. It is primarily used in research and has various applications in chemistry and biology.
Métodos De Preparación
The synthesis of 1-chloro-N-(3-ethynylphenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Synthetic Route: The general synthetic route involves the reaction of 3-ethynylaniline with methanesulfonyl chloride in the presence of a base to form the intermediate methanesulfonamide.
Análisis De Reacciones Químicas
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with target proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mecanismo De Acción
The mechanism of action of 1-chloro-N-(3-ethynylphenyl)methanesulfonamide involves its ability to form covalent bonds with target molecules. The chloro group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethynyl group can participate in various coupling reactions, allowing the compound to be incorporated into larger molecular structures .
Comparación Con Compuestos Similares
1-Chloro-N-(3-ethynylphenyl)methanesulfonamide can be compared with similar compounds such as:
1-Chloro-N-(3-ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
1-Chloro-N-(3-ethynylphenyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
1-Chloro-N-(3-ethynylphenyl)urea: Similar structure but with a urea group instead of a methanesulfonamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research .
Propiedades
Fórmula molecular |
C9H8ClNO2S |
|---|---|
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
1-chloro-N-(3-ethynylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H8ClNO2S/c1-2-8-4-3-5-9(6-8)11-14(12,13)7-10/h1,3-6,11H,7H2 |
Clave InChI |
AIKXYTIKGYVDMR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)NS(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


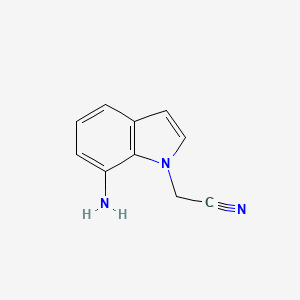
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride](/img/structure/B13158976.png)
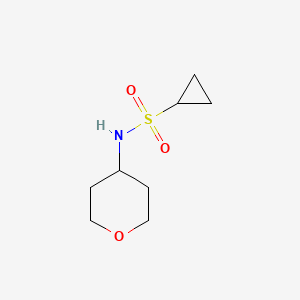
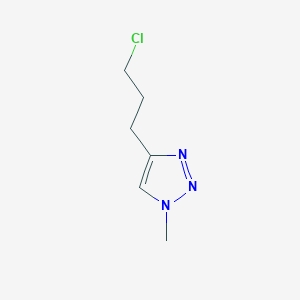



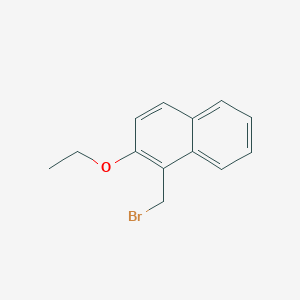

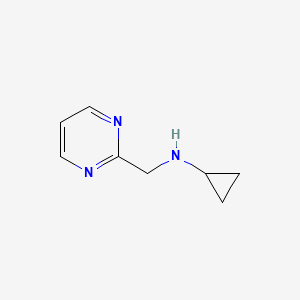

![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)

